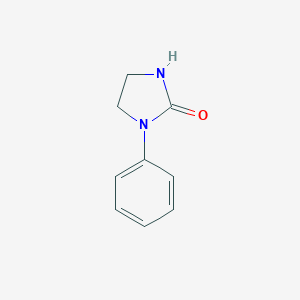

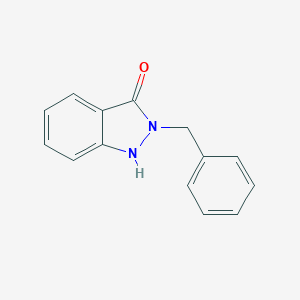

1-Phenylimidazolidin-2-one

Overview

Description

1-Phenylimidazolidin-2-one is a heterocyclic organic compound that features an imidazolidinone ring with a phenyl group attached to the nitrogen atom at the 1-position. This compound is of significant interest due to its diverse biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

It’s structurally similar compounds have been found to possess anti-inflammatory activity

Mode of Action

It’s structurally similar compounds have been found to interfere with postintegrational events occurring after the integration of viral dna into the host cell genome . More research is needed to understand the specific interactions of 1-Phenylimidazolidin-2-one with its targets.

Biochemical Pathways

It’s structurally similar compounds have been found to affect the pathways related to inflammation

Pharmacokinetics

It has been found to have high gi absorption and is bbb permeant . This suggests that the compound can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting the central nervous system. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

It’s structurally similar compounds have been found to possess anti-inflammatory activity and relatively low cytotoxicity This suggests that this compound may have similar effects

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some studies suggest that it may have anti-inflammatory activity and relatively low cytotoxicity . It is also suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 1-Phenylimidazolidin-2-one at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenylimidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with ethylenediamine under controlled conditions. The reaction typically proceeds as follows:

Reaction of Phenyl Isocyanate with Ethylenediamine:

Another method involves the three-component condensation of 4-imino-1-phenylimidazolidin-2-one with aldehydes and Meldrum’s acid .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-Phenylimidazolidin-2-one undergoes various chemical reactions, including:

Amidoalkylation: This reaction involves the addition of an amidoalkyl group to the compound, often using reagents like indole, oxindole, pyrazolone, and pyrazole derivatives.

Condensation Reactions: The compound can participate in condensation reactions with aldehydes and Meldrum’s acid to form imidazo[4,5-b]pyridine-2,5(4H,6H)-diones.

Common Reagents and Conditions

Amidoalkylation: Reagents such as indole, oxindole, pyrazolone, and pyrazole derivatives; conditions include the use of solvents like ethanol and the presence of a base.

Condensation Reactions: Reagents include aldehydes and Meldrum’s acid; conditions involve the use of ethanol as a solvent and N-methylmorpholine as a base.

Major Products Formed

Amidoalkylation: Formation of unsymmetric bis-heterocyclic compounds with a direct C-C bond.

Condensation Reactions: Formation of imidazo[4,5-b]pyridine-2,5(4H,6H)-diones and 5-substituted 1-phenylhydantoins.

Scientific Research Applications

1-Phenylimidazolidin-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: Investigated for its anti-inflammatory and cytotoxic activities.

Medicine: Explored for its potential as an anticancer agent, particularly in breast cancer cells.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

1-Phenylimidazolidin-2-one can be compared with other similar compounds, such as:

Imidazolidine-2,4-diones: These derivatives exhibit a wide range of biological activities, including antitumor, anticonvulsant, and antibacterial properties.

Uniqueness

This compound is unique due to its specific structural features and its ability to undergo diverse chemical reactions, making it a versatile building block in organic synthesis. Its biological activities, particularly its anticancer potential, further distinguish it from other similar compounds.

List of Similar Compounds

- 5,5-Diphenylhydantoin (Phenytoin)

- 1-Phenylhydantoin

- Imidazolidine-2,4-dione derivatives

Properties

IUPAC Name |

1-phenylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-9-10-6-7-11(9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKGTRSHKSWYAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90292174 | |

| Record name | 1-Phenylimidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1848-69-7 | |

| Record name | 1-Phenyl-2-imidazolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylimidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENYL-2-IMIDAZOLIDINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

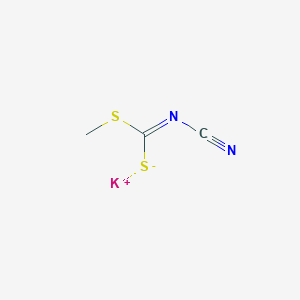

Feasible Synthetic Routes

Q1: What is a notable reaction that produces 2-oxo-3-phenylimidazolidine-1-carbonyl chloride, and what is a key application of this product?

A1: Research indicates that reacting phosgene with N-methyl-N-phenylethane-1,2-diamine, N-phenylethane-1,2-diamine, or 1-phenylimidazolidin-2-one yields 2-oxo-3-phenylimidazolidine-1-carbonyl chloride []. This acid chloride is particularly useful in synthesizing 1,1'-carbonylbis(3-phenylimidazolidin-2-one) upon reaction with ammonia [].

Q2: Can this compound derivatives be used as building blocks for more complex heterocyclic systems?

A2: Yes, studies have demonstrated the utility of 4-imino-1-phenylimidazolidin-2-one in multi-component reactions. For example, it reacts with aldehydes and Meldrum's acid to afford imidazo[4,5-b]pyridine-2,5(4H,6H)-diones, a significant class of heterocyclic compounds [, ]. This reaction highlights the potential of this compound derivatives in constructing diverse molecular scaffolds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene, 1,4-bis[(1E)-2-phenylethenyl]-](/img/structure/B156952.png)